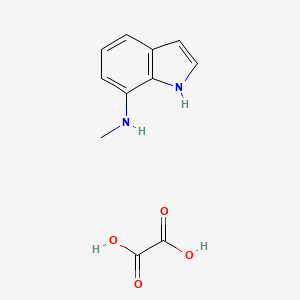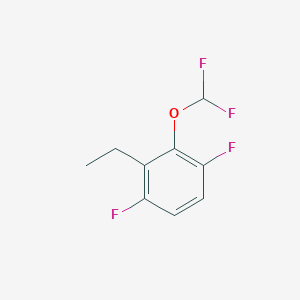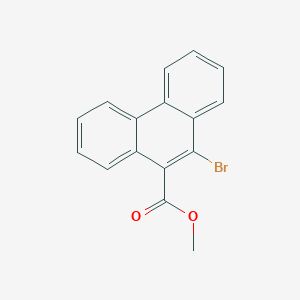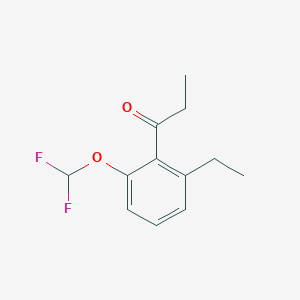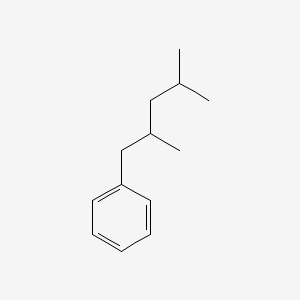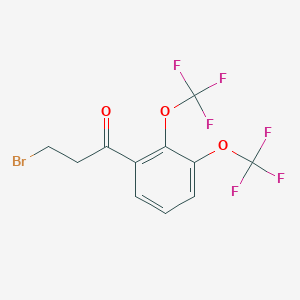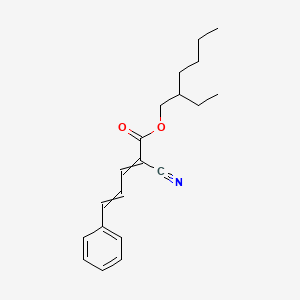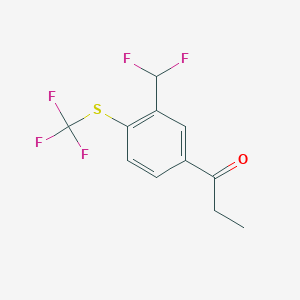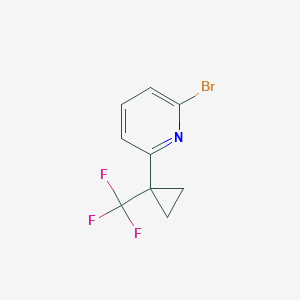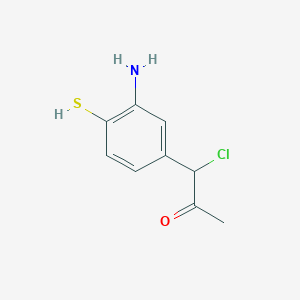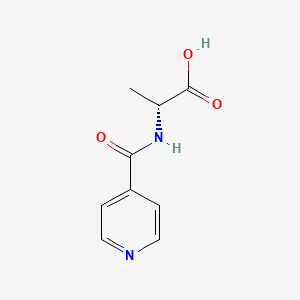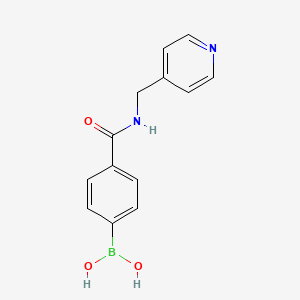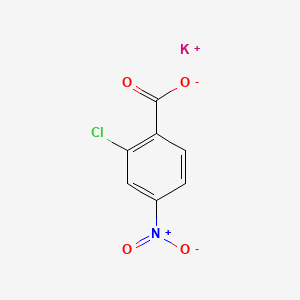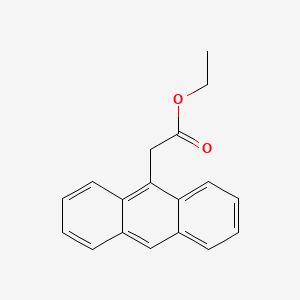
9-Anthraceneacetic acid, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Anthraceneacetic acid, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is derived from 9-anthraceneacetic acid and ethanol, forming an ester linkage. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-anthraceneacetic acid, ethyl ester typically involves the esterification of 9-anthraceneacetic acid with ethanol. This reaction is catalyzed by an acid, commonly concentrated sulfuric acid, and involves heating the reactants . The general reaction is as follows: [ \text{9-Anthraceneacetic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: On an industrial scale, the production of esters like this compound can involve the use of acid chlorides or acid anhydrides instead of carboxylic acids to increase the reaction rate and yield . The reaction is typically carried out in a controlled environment to ensure the purity and quality of the final product.
Types of Reactions:
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: 9-Anthraceneacetic acid and ethanol.
Reduction: 9-Anthraceneacetic alcohol.
Substitution: Depends on the nucleophile used.
科学的研究の応用
9-Anthraceneacetic acid, ethyl ester is utilized in various fields of scientific research:
作用機序
The mechanism of action of 9-anthraceneacetic acid, ethyl ester involves its interaction with various molecular targets and pathways. For instance, its photophysical properties are exploited in the development of photochromic materials, where it undergoes reversible structural changes upon exposure to light . These changes can be harnessed for applications in optical switching and memory devices.
類似化合物との比較
- 9-Anthraceneacetic acid methyl ester
- Ethyl anthranilate
- Methyl anthranilate
Comparison: 9-Anthraceneacetic acid, ethyl ester is unique due to its specific ester linkage and the presence of the anthracene moiety, which imparts distinct photophysical properties. Compared to its methyl ester counterpart, the ethyl ester may exhibit different solubility and reactivity profiles . Ethyl anthranilate and methyl anthranilate, while also esters, have different aromatic structures and thus different chemical and physical properties .
特性
CAS番号 |
101512-07-6 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
ethyl 2-anthracen-9-ylacetate |
InChI |
InChI=1S/C18H16O2/c1-2-20-18(19)12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h3-11H,2,12H2,1H3 |
InChIキー |
YUMVGPSHPVXYRR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


